Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with ethyl, methoxy, and methyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with methanol and sulfuric acid, followed by esterification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-3-carboxylate
- 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
- 1-Methyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of both ethyl and methoxy groups on the pyrazole ring, which enhances its chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 5-methoxy-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-7(12-3)10(2)9-6/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJYDBDDKDJGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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